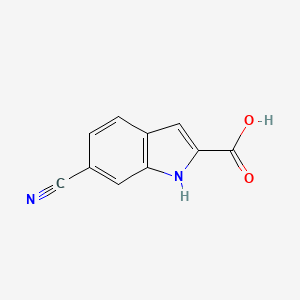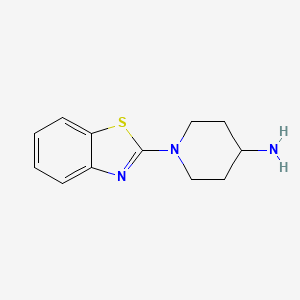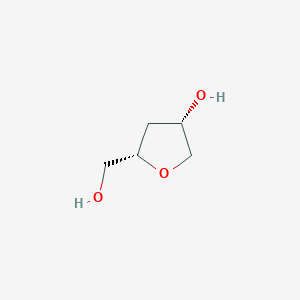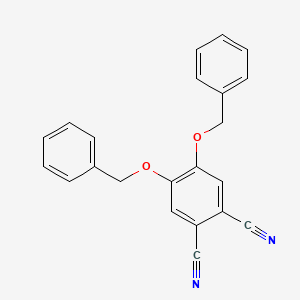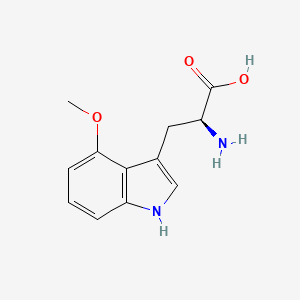
4-Methoxy-L-tryptophan
Overview
Description
Mechanism of Action
Target of Action
4-Methoxy-L-tryptophan, a derivative of the essential amino acid tryptophan, is involved in various biochemical pathways. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The primary targets of this compound are likely to be similar to those of tryptophan and its derivatives, which include various receptors and enzymes involved in metabolic and immune processes .
Mode of Action
It is known that tryptophan and its derivatives can have a wide range of effects on the body, including activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . As a derivative of tryptophan, this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid. Tryptophan is metabolized into various compounds, including indole and its derivatives, through the action of intestinal microorganisms . These metabolites can have various effects on the body, including maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
Pharmacokinetics
It is known that tryptophan and its derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of this compound would likely be similar to those of other tryptophan derivatives.
Result of Action
Given its role in tryptophan metabolism, it may contribute to maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence and composition of intestinal microorganisms, which play a key role in the metabolism of tryptophan into this compound and other derivatives, can significantly impact the production and effects of these compounds . Additionally, factors such as diet and overall health status can also influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
4-Methoxy-L-tryptophan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. Additionally, this compound can be metabolized by indoleamine 2,3-dioxygenase, leading to the production of kynurenine pathway metabolites. These interactions highlight the compound’s involvement in critical biochemical pathways .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of the aryl hydrocarbon receptor, which plays a role in regulating immune responses and maintaining cellular homeostasis. Furthermore, this compound can impact the expression of genes involved in inflammatory responses and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors, such as the aryl hydrocarbon receptor, leading to changes in gene expression. Additionally, it can inhibit or activate enzymes involved in tryptophan metabolism, thereby influencing the production of various metabolites. These interactions can result in alterations in cellular signaling pathways and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can exhibit toxic effects, including liver damage and alterations in metabolic pathways. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized through the kynurenine pathway, leading to the production of metabolites such as kynurenine and quinolinic acid. Additionally, it can be converted into serotonin through the action of tryptophan hydroxylase. These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can be transported to the nucleus, where it can influence gene expression by interacting with nuclear receptors. The subcellular localization of this compound is crucial for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-L-tryptophan typically involves the use of chiral auxiliary-facilitated Strecker amino acid synthesis strategy. This method utilizes (S)-methylbenzylamine-based chiral auxiliary reagents to achieve enantiomerically pure (S)-tryptophan analogues . The process involves the following steps:
Formation of the imine intermediate: The indole derivative reacts with (S)-methylbenzylamine to form an imine.
Strecker reaction: The imine undergoes a Strecker reaction with cyanide to form an aminonitrile.
Hydrolysis: The aminonitrile is hydrolyzed to yield the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the indole ring can yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-Methoxy-L-tryptophan has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and natural product analogues.
Biology: It is used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Research has explored its potential as an anti-inflammatory and antioxidant agent.
Industry: It is utilized in the production of pharmaceuticals and as a building block for bioactive compounds.
Comparison with Similar Compounds
4-Methoxy-L-tryptophan can be compared with other tryptophan derivatives:
5-Methoxy-L-tryptophan: Similar in structure but with a methoxy group at the 5-position, leading to different biological activities.
4-Hydroxy-L-tryptophan: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions.
Uniqueness
Properties
IUPAC Name |
(2S)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXPKRIKQJEAOO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459116 | |
| Record name | 4-Methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406938-53-2 | |
| Record name | 4-Methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



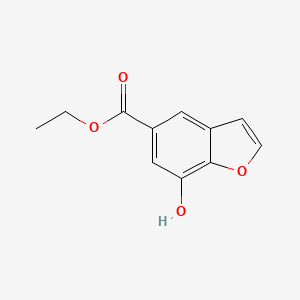
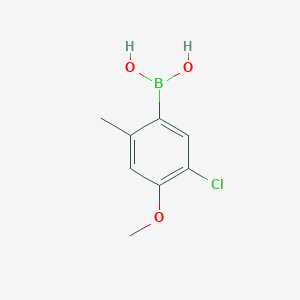
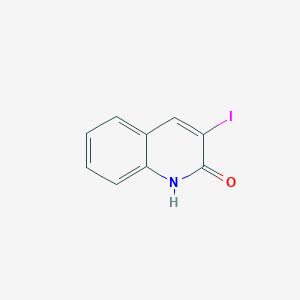

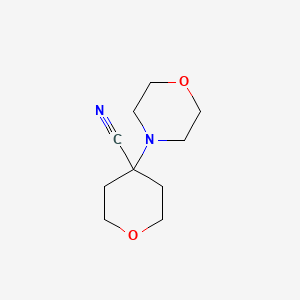
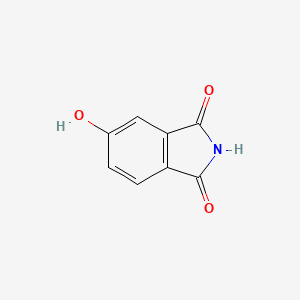
![8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1600136.png)
